molecular formula C17H13F3N2O3 B10833258 Cyclic hydroxamate derivative 1

Cyclic hydroxamate derivative 1

Cat. No.: B10833258
M. Wt: 350.29 g/mol
InChI Key: KDNAARNFNBRRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic hydroxamate derivative 1 is a compound characterized by a six-membered cyclic structure containing a hydroxamate functional group Hydroxamates are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cyclic hydroxamate derivative 1 typically involves the reaction of a rhodamine B base with tetraethylene glycol. The process includes the formation of a cyclic N–O linkage, which is crucial for the compound’s stability and functionality . The reaction conditions often require anhydrous solvents and a base such as triethylamine or pyridine to trap the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Cyclic hydroxamate derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclic hydroxamate derivative 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclic hydroxamate derivative 1 involves its ability to chelate metal ions, particularly iron and zinc. This chelation disrupts the function of metalloenzymes, leading to various biological effects. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins and thereby affecting gene expression .

Comparison with Similar Compounds

Uniqueness: Cyclic hydroxamate derivative 1 is unique due to its cyclic structure, which enhances its stability and specificity in binding to metal ions. This structural feature distinguishes it from other linear hydroxamate derivatives and contributes to its effectiveness in various applications .

Properties

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

IUPAC Name

1-benzoyl-3-hydroxy-2-[3-(trifluoromethyl)phenyl]imidazolidin-4-one

InChI

InChI=1S/C17H13F3N2O3/c18-17(19,20)13-8-4-7-12(9-13)15-21(10-14(23)22(15)25)16(24)11-5-2-1-3-6-11/h1-9,15,25H,10H2

InChI Key

KDNAARNFNBRRTM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(N1C(=O)C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F)O

Origin of Product

United States

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